tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminophenyl group, and a piperazine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-aminophenyl)-3-oxopiperazin-1-carboxylate typically involves the reaction of tert-butyl 4-(4-nitrophenyl)-3-oxopiperazin-1-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acetic acid. The reaction is usually carried out under mild conditions to prevent the decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(4-aminophenyl)-3-oxopiperazin-1-carboxylate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-aminophenyl)-3-oxopiperazin-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-nitrophenyl)-3-oxopiperazin-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of both an aminophenyl group and a piperazine ring, which confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O3 |
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Molecular Weight |
291.35 g/mol |
IUPAC Name |
tert-butyl 4-(4-aminophenyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-6-4-11(16)5-7-12/h4-7H,8-10,16H2,1-3H3 |
InChI Key |
SGFVHSXGHNHATC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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